molecular formula C9H9ClO2 B009325 2-(Benzyloxy)acetyl chloride CAS No. 19810-31-2

2-(Benzyloxy)acetyl chloride

Cat. No.: B009325
CAS No.: 19810-31-2
M. Wt: 184.62 g/mol
InChI Key: QISAUDWTBBNJIR-UHFFFAOYSA-N
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Description

Significance and Utility in Contemporary Synthetic Methodologies

2-(Benzyloxy)acetyl chloride is a versatile building block in modern organic synthesis, primarily functioning as an acylating agent. It readily reacts with nucleophiles like alcohols and amines to form the corresponding esters and amides. cymitquimica.com This reactivity is fundamental to its application in the synthesis of complex molecules.

A significant area of its application is in the synthesis of β-lactams, which are core structures in many antibiotic medications. chemicalbook.com For instance, it is used to construct substituted 2-azetidinones that can be further elaborated into annulated β-lactams. chemicalbook.com Research has shown its use in the Staudinger synthesis to produce cis-β-lactams with high stereoselectivity. preprints.orgmdpi.com In one example, the reaction of an imine with this compound in the presence of a base yielded a cis-β-lactam as the major product. preprints.orgmdpi.com

Furthermore, this compound is employed in the synthesis of other pharmaceutically relevant intermediates. It is a key reagent in the preparation of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, an intermediate for a fluoroquinolone antibiotic used for respiratory tract infections. chemicalbook.com It has also been utilized in the synthesis of non-racemic helicenes and in the acylation of indole (B1671886) derivatives. chemicalbook.comiau.ir The benzyloxy group in this compound not only enhances stability and solubility in organic solvents but can also act as a protecting group for alcohols in multi-step syntheses. cymitquimica.comontosight.ai

The reactivity of this compound is influenced by its benzyloxy moiety, which acts as an electron-donating group, thereby increasing the electrophilicity of the acyl chloride and enhancing its reactivity towards nucleophiles.

Historical Context of Acyl Chlorides as Essential Synthetic Intermediates

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the -COCl functional group. savemyexams.com Their history as vital synthetic intermediates dates back to the mid-19th century, with the first synthesis of acetyl chloride by French chemist Charles Gerhardt in 1852. wikipedia.org He prepared it by reacting potassium acetate (B1210297) with phosphoryl chloride. wikipedia.org

The significance of acyl chlorides lies in their high reactivity compared to their parent carboxylic acids. savemyexams.com This enhanced reactivity makes them excellent electrophiles for nucleophilic acyl substitution reactions. fiveable.me The chlorine atom is a good leaving group, facilitating the addition of a wide range of nucleophiles to the carbonyl carbon.

Historically and continuing to the present day, a primary method for preparing acyl chlorides in the laboratory is the reaction of carboxylic acids with reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. wikipedia.orgwikipedia.org The use of thionyl chloride is common as its byproducts, sulfur dioxide and hydrogen chloride, are gases that are easily removed from the reaction mixture. wikipedia.orgyoutube.com

The utility of acyl chlorides as synthetic intermediates is broad. They are extensively used in the synthesis of:

Esters: Through reaction with alcohols and phenols. This reaction is often faster and more complete than direct esterification of carboxylic acids. savemyexams.comyoutube.com

Amides: By reacting with ammonia (B1221849) or primary and secondary amines. savemyexams.com

Other Carbonyl Compounds: They are precursors in Friedel-Crafts acylation reactions to form ketones on aromatic rings. wikipedia.org

The development and understanding of acyl chloride chemistry have been fundamental to the advancement of organic synthesis, enabling the construction of countless complex organic molecules, including pharmaceuticals, polymers, and dyes.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Appearance Colorless to pale yellow liquid cymitquimica.com
Density 1.17 - 1.2 g/cm³ chemicalbook.com
Boiling Point 81-87 °C at 0.2-0.5 mmHg chemicalbook.comfluorochem.co.uk
Flash Point 113 °C (closed cup) fluorochem.co.uk
Refractive Index 1.523 (at 20 °C) chemicalbook.com
Solubility Reacts with water chemicalbook.com
Storage Refrigerated (0-10°C) under inert gas

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylmethoxyacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISAUDWTBBNJIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00941641
Record name (Benzyloxy)acetyl chloride
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19810-31-2
Record name Acetyl chloride, (benzyloxy)-
Source ChemIDplus
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Record name (Benzyloxy)acetyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyloxyacetyl chloride
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Synthetic Methodologies for 2 Benzyloxy Acetyl Chloride

Established Preparative Routes from 2-(Benzyloxy)acetic Acid

The conversion of 2-(benzyloxy)acetic acid to 2-(benzyloxy)acetyl chloride is a well-established process in organic chemistry. The most common methods involve the use of strong chlorinating agents that effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom.

Chlorination with Thionyl Chloride (SOCl₂)

Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids, including the preparation of this compound. pw.live The reaction is typically performed by treating 2-(benzyloxy)acetic acid with an excess of thionyl chloride, often in an inert solvent such as dichloromethane (B109758) (DCM). rsc.org The reaction mixture is heated to reflux to ensure complete conversion. rsc.org

The mechanism involves the initial attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. youtube.com This is followed by the elimination of sulfur dioxide (SO₂) and a chloride ion, which then acts as a nucleophile to attack the carbonyl carbon, leading to the formation of the acyl chloride and hydrochloric acid (HCl) as byproducts. youtube.comorganicchemistrytutor.com A key advantage of using thionyl chloride is that the byproducts, SO₂ and HCl, are gaseous and can be easily removed from the reaction mixture, simplifying purification. pw.livephysicsandmathstutor.com

A typical laboratory-scale procedure involves dissolving 2-(benzyloxy)acetic acid in a dry solvent, followed by the addition of thionyl chloride. The reaction is then heated under reflux for a few hours. rsc.org After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can be further purified by distillation if necessary.

Chlorination with Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride (PCl₅) is another effective reagent for the conversion of carboxylic acids to their corresponding acyl chlorides. physicsandmathstutor.comsavemyexams.com The reaction with 2-(benzyloxy)acetic acid proceeds by heating the two reactants together. pw.live In this process, one mole of the carboxylic acid reacts with one mole of PCl₅ to produce this compound, phosphorus oxychloride (POCl₃), and hydrogen chloride (HCl). pw.live

While effective, the use of PCl₅ can sometimes be less preferred than thionyl chloride because the byproduct, phosphorus oxychloride, is a liquid and may require more rigorous purification steps to separate from the desired acyl chloride. pw.live

Catalytic Considerations in Acyl Chloride Formation (e.g., Dimethylformamide)

The formation of acyl chlorides from carboxylic acids using reagents like thionyl chloride or oxalyl chloride can be significantly accelerated by the use of a catalytic amount of N,N-dimethylformamide (DMF). nih.govwikipedia.orgwikipedia.org DMF acts as a catalyst by first reacting with the chlorinating agent to form a reactive Vilsmeier reagent, which is an imidoyl chloride intermediate. nih.govwikipedia.orgyoutube.com

This Vilsmeier reagent is more reactive than the initial chlorinating agent and readily reacts with the carboxylic acid. youtube.com The reaction proceeds through a nucleophilic acyl substitution mechanism where the carboxylic acid attacks the electrophilic carbon of the Vilsmeier reagent. youtube.com This is followed by the collapse of the tetrahedral intermediate, which regenerates the DMF catalyst and releases the acyl chloride and other byproducts. youtube.com The catalytic cycle allows for the use of only a small amount of DMF, making it an efficient method for promoting the reaction. nih.govyoutube.com In the context of synthesizing this compound, adding a catalytic amount of DMF to the reaction with thionyl chloride can lead to a more rapid and efficient conversion. rsc.orggoogle.com

Analogous Synthetic Strategies for Related Substituted Acetyl Chlorides

The synthetic methods employed for the preparation of this compound are broadly applicable to a wide range of other substituted acetyl chlorides. The choice of starting material, a substituted acetic acid, dictates the final structure of the acyl chloride.

For instance, the synthesis of (3-chloro-2-fluorophenyl)acetyl chloride is achieved by reacting (3-chloro-2-fluorophenyl)acetic acid with thionyl chloride, often with DMF as a catalyst. Similarly, the preparation of other acyl chlorides, such as those used in the synthesis of phosphonopeptides or sulfonamides, often involves the chlorination of the corresponding carboxylic acids with reagents like thionyl chloride or phosphorus pentachloride. mdpi.comnih.gov

The reaction conditions, such as temperature and solvent, may be adjusted based on the specific properties of the starting carboxylic acid and the desired acyl chloride. For example, some reactions are carried out at room temperature, while others may require heating to achieve a reasonable reaction rate. nih.gov The use of an inert, anhydrous solvent is a common feature in these syntheses to prevent the hydrolysis of the highly reactive acyl chloride product.

The following table provides a summary of reagents and conditions used in the synthesis of various substituted acetyl chlorides, illustrating the versatility of these chlorination methods.

Starting Carboxylic AcidChlorinating AgentCatalyst/AdditiveSolventProduct
2-(Benzyloxy)acetic acidThionyl chloride (SOCl₂)Dimethylformamide (DMF)Dichloromethane (DCM)This compound
2-(Benzyloxy)acetic acidPhosphorus pentachloride (PCl₅)NoneNoneThis compound
(3-Chloro-2-fluorophenyl)acetic acidThionyl chloride (SOCl₂)Dimethylformamide (DMF)Dichloromethane or Toluene (B28343)(3-Chloro-2-fluorophenyl)acetyl chloride
2-(N-(4-methoxyphenyl) sulfamoyl)acetic acidThionyl chloride (SOCl₂)NoneDichloromethane (DCM)2-(N-(4-methoxyphenyl)sulfamoyl)acetyl chloride nih.gov
Salicylic acidPhosphorus pentachloride (PCl₅)Pyridine (B92270)TrichloromethaneIntermediate for Salbutamol Synthesis google.com
2,6-Difluorophenylacetic acidThionyl chloride (SOCl₂)Dimethylformamide (DMF)Dichloromethane (DCM)2,6-Difluorophenylacetyl chloride google.com

This table demonstrates that the fundamental approach of converting a carboxylic acid to an acyl chloride using a chlorinating agent is a robust and widely applied synthetic strategy.

Reactivity Profile and Mechanistic Elucidation of 2 Benzyloxy Acetyl Chloride

Electrophilic Nature of the Carbonyl Carbon Center

The carbonyl carbon in 2-(benzyloxy)acetyl chloride possesses a significant electrophilic character, making it highly susceptible to attack by nucleophiles. cymitquimica.com This electrophilicity arises from the cumulative electron-withdrawing inductive effects of the highly electronegative oxygen and chlorine atoms bonded to the carbonyl carbon. libretexts.orglibretexts.org The oxygen atom, being more electronegative than carbon, polarizes the carbon-oxygen double bond, drawing electron density away from the carbonyl carbon and inducing a partial positive charge (δ+). libretexts.orglibretexts.org

Furthermore, the chlorine atom, also a strongly electronegative element, exerts a powerful inductive effect, further depleting the electron density at the carbonyl carbon. libretexts.org This synergistic electron withdrawal by both oxygen and chlorine atoms enhances the partial positive charge on the carbonyl carbon, rendering it a prime target for nucleophilic attack. libretexts.org While resonance effects can sometimes stabilize carbonyl groups, in the case of acyl chlorides, the inductive withdrawal by the chlorine atom outweighs its electron-donating resonance effect, leading to a highly reactive carbonyl group. libretexts.org

Nucleophilic Acyl Substitution Mechanisms

This compound, like other acyl chlorides, readily participates in nucleophilic acyl substitution reactions. cymitquimica.com These reactions are fundamental to the synthesis of a wide array of organic compounds, including esters, amides, and other carboxylic acid derivatives. cymitquimica.comsavemyexams.com The primary mechanisms governing these transformations are the addition-elimination pathway and, under certain conditions, a concerted SN2-like mechanism.

The most common mechanism for nucleophilic acyl substitution of acyl chlorides is the addition-elimination pathway. libretexts.orgsavemyexams.comchemguide.co.uk This two-step process involves the initial attack of a nucleophile on the electrophilic carbonyl carbon. libretexts.org

Step 1: Addition A nucleophile (Nu:), such as an alcohol, amine, or water, attacks the partially positive carbonyl carbon of this compound. libretexts.orgsavemyexams.com This leads to the rehybridization of the carbonyl carbon from sp² to sp³ and the formation of a transient, high-energy tetrahedral intermediate. libretexts.orgbyjus.com In this intermediate, the oxygen atom of the original carbonyl group bears a negative charge. libretexts.org

This mechanism is prevalent in reactions with various nucleophiles. For instance, reaction with an alcohol (alcoholysis) yields an ester, while reaction with an amine (aminolysis) produces an amide. cymitquimica.comwikipedia.orgchemguide.co.uk

While the addition-elimination mechanism is widely accepted for many acyl transfer reactions, some studies suggest that a concerted SN2-like mechanism can also be operative, particularly for the hydrolysis and alcoholysis of certain acyl chlorides. researchgate.netresearchgate.net In this single-step mechanism, the nucleophile attacks the carbonyl carbon while the leaving group departs simultaneously, passing through a trigonal bipyramidal transition state. masterorganicchemistry.compressbooks.pub

Computational studies on the hydrolysis of acetyl chloride and chloroacetyl chloride have indicated a concerted SN2 mechanism. researchgate.net These calculations suggest that a tetrahedral intermediate, as proposed in the addition-elimination pathway, may not always be a discrete, stable species. researchgate.netresearchgate.net The transition state in this concerted process involves a distorted tetrahedral geometry where the attacking water molecule and the leaving chloride ion are both partially bonded to the carbonyl carbon. researchgate.net

For benzoyl chlorides, the structure of the SN2 transition state can vary depending on the substituents and the solvent. researchgate.net Electron-withdrawing groups tend to favor a "tight" transition state, while electron-donating groups lead to a "looser," more cation-like transition state. researchgate.net Although specific studies on the concerted mechanism for this compound are not extensively detailed in the provided results, the general principles of acyl chloride reactivity suggest that this pathway could be a competing or alternative route under specific reaction conditions.

Addition-Elimination Pathway

Factors Influencing Reactivity and Selectivity

The reactivity and selectivity of this compound in nucleophilic acyl substitution reactions are not solely determined by its inherent electronic properties. Steric and environmental factors also play a crucial role in dictating the course and efficiency of these transformations.

The presence of the benzyloxy group (–OCH₂C₆H₅) in the 2-position of the acetyl chloride introduces significant steric bulk near the reactive carbonyl center. This steric hindrance can modulate the reactivity and selectivity of the molecule.

The bulky benzyloxy group can impede the approach of nucleophiles to the electrophilic carbonyl carbon. This steric shielding can lead to a decrease in the reaction rate compared to less hindered acyl chlorides, such as acetyl chloride or benzoyl chloride. However, this reduced reactivity can also be advantageous, as it can enhance the selectivity of the reaction, particularly in complex syntheses where multiple reactive sites are present. For instance, when reacting with sterically demanding substrates, this compound may exhibit greater selectivity than its less hindered counterparts.

The table below illustrates the relative reactivity of different acyl chlorides, highlighting the influence of steric hindrance.

Acyl ChlorideStructureRelative Reactivity with AminesKey Steric Feature
Benzoyl ChlorideC₆H₅COClHighMinimal steric hindrance around the carbonyl group.
This compound C₆H₅CH₂OCH₂COClModerateThe benzyloxy group introduces significant steric bulk. google.comgoogle.com
O-Acetylmandelic ChlorideC₆H₅CH(OAc)COClLowerEnhanced steric bulk from the acetoxy and phenyl groups.

The efficacy of reactions involving this compound is highly dependent on the reaction environment, particularly the choice of solvent. Solvents can influence reaction rates and mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states. uchile.cl

For nucleophilic acyl substitution reactions, the polarity of the solvent is a critical factor. Polar aprotic solvents, such as dichloromethane (B109758) and acetonitrile, are often employed for reactions with this compound. rsc.orgmdpi.com These solvents can solvate the charged intermediates and transition states, thereby facilitating the reaction. For example, in the Staudinger synthesis of β-lactams, dichloromethane is a common solvent for the reaction of imines with ketenes generated from this compound. mdpi.com

The ability of a solvent to act as a hydrogen bond donor or acceptor can also significantly impact reactivity. uchile.cl In reactions involving protic nucleophiles like alcohols or amines, protic solvents can participate in hydrogen bonding, which can either activate the nucleophile or stabilize the leaving group. libretexts.org However, it is crucial to use anhydrous conditions for many reactions with acyl chlorides, as they are highly sensitive to moisture and can readily hydrolyze to the corresponding carboxylic acid. cymitquimica.com

The choice of solvent can also influence the reaction pathway. For instance, in highly polar solvents, an SN1-like mechanism involving the formation of an acylium ion intermediate may become more favorable for some acyl chlorides. wikipedia.org The table below summarizes the effect of different solvents on a representative reaction.

SolventDielectric Constant (ε)General Effect on Nucleophilic Acyl Substitution
Dichloromethane (DCM)9.1Good for dissolving organic substrates, moderately polar. rsc.orgmdpi.com
Acetonitrile (MeCN)37.5Polar aprotic, can stabilize charged intermediates. uchile.clrsc.org
Tetrahydrofuran (THF)7.6Less polar aprotic, good for reactions with organometallic reagents. rsc.org
N,N-Dimethylformamide (DMF)38.3Polar aprotic, can act as a catalyst in some acylations. wikipedia.orgrsc.org
Protic Solvents (e.g., Water, Ethanol)HighCan act as nucleophiles, leading to hydrolysis or alcoholysis. libretexts.org

Steric Hindrance Imparted by the Benzyloxy Moiety

Major Side Reactions and Mitigation Strategies

A significant side reaction that can occur with this compound is its hydrolysis to form 2-(benzyloxy)acetic acid. This reaction is a typical nucleophilic acyl substitution process that can be initiated by the presence of water. libretexts.org Due to the high reactivity of acyl chlorides, they must be handled under anhydrous conditions to prevent this unwanted conversion. chemistrysteps.com

The mechanism of hydrolysis involves the nucleophilic attack of water on the electrophilic carbonyl carbon of the this compound. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a chloride ion and the loss of a proton to yield the final product, 2-(benzyloxy)acetic acid, along with hydrochloric acid (HCl). libretexts.org The presence of the benzyloxy group can influence the compound's stability and solubility in organic solvents. cymitquimica.com While all acyl chlorides are sensitive to moisture, the benzyloxy group in this compound may slightly decrease the rate of hydrolysis compared to simpler aliphatic acyl chlorides.

The hydrolysis reaction can be problematic as it consumes the starting material and generates impurities. The formation of HCl as a byproduct can also lead to further side reactions if not neutralized. libretexts.org Therefore, strategies to mitigate hydrolysis are crucial for the successful use of this compound in synthesis.

Mitigation Strategies:

To minimize the hydrolysis of this compound, several preventative measures can be implemented:

Anhydrous Conditions: The most critical factor is the strict exclusion of moisture from the reaction environment. This can be achieved by using oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Use of a Base: The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534). libretexts.orgmdpi.com The base serves to neutralize the HCl produced during the reaction, preventing it from catalyzing other unwanted reactions. libretexts.org

Moisture Scavengers: The addition of molecular sieves (e.g., 3Å) to the reaction mixture can help to remove trace amounts of water.

Controlled Temperature: Performing the reaction at low temperatures can help to slow down the rate of hydrolysis. For instance, some reactions involving this compound are conducted at 0°C. mdpi.com

Table 1: Factors Influencing the Hydrolysis of this compound and Mitigation Approaches

FactorInfluence on HydrolysisMitigation Strategy
Moisture Initiates the hydrolysis reaction. libretexts.orgUse of anhydrous solvents and reagents, inert atmosphere.
Temperature Higher temperatures can increase the reaction rate.Conduct the reaction at reduced temperatures (e.g., 0°C). mdpi.com
pH The presence of the byproduct HCl can lower the pH. libretexts.orgAddition of a non-nucleophilic base like pyridine or triethylamine. libretexts.org
Reaction Time Longer reaction times can increase the likelihood of hydrolysis.Optimize reaction conditions to minimize the required time.

Advanced Synthetic Applications of 2 Benzyloxy Acetyl Chloride

Formation of Carboxylic Acid Derivatives

2-(Benzyloxy)acetyl chloride is a highly reactive acylating agent utilized in the synthesis of various carboxylic acid derivatives. Its benzyloxy group offers advantages in terms of stability and solubility in organic solvents. cymitquimica.com The reactivity of the acetyl chloride moiety allows for efficient reactions with nucleophiles like alcohols and amines to produce esters and amides, respectively. cymitquimica.com

Esterification Reactions: Synthesis of Benzyloxyacetic Esters

This compound readily undergoes esterification with a variety of alcohols to yield benzyloxyacetic esters. cymitquimica.com This reaction is a fundamental transformation in organic synthesis, often employed to introduce the benzyloxyacetate moiety into more complex molecules. The reaction typically proceeds by reacting the alcohol with this compound, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct.

For instance, the reaction of this compound with ethanol (B145695) would yield ethyl benzyloxyacetate. The general applicability of this reaction allows for the synthesis of a wide array of esters by simply varying the alcohol component. google.com This method is advantageous due to the high reactivity of the acyl chloride, which often leads to high yields and straightforward purification. iiste.org

Table 1: Examples of Esterification Reactions
Reactant 1Reactant 2Product
This compoundEthanolEthyl benzyloxyacetate
This compoundMethanol (B129727)Methyl benzyloxyacetate
This compoundtert-Butanoltert-Butyl benzyloxyacetate lookchem.com

Amidation Reactions: Preparation of N-Substituted Benzyloxyacetamides

In a similar fashion to esterification, this compound reacts with primary and secondary amines to form N-substituted benzyloxyacetamides. cymitquimica.com This amidation reaction is a cornerstone of organic and medicinal chemistry for the construction of amide bonds. The reaction is typically carried out by adding the acyl chloride to a solution of the amine, often in the presence of a base to scavenge the generated HCl. acs.org

The versatility of this reaction is demonstrated by the wide range of amines that can be used, leading to a diverse library of amide products. nih.govorganic-chemistry.org For example, the reaction with aniline (B41778) produces N-phenyl-2-(benzyloxy)acetamide. These amides can serve as important intermediates in the synthesis of pharmaceuticals and other biologically active molecules. googleapis.com

Table 2: Examples of Amidation Reactions
Reactant 1Reactant 2Product
This compoundAnilineN-phenyl-2-(benzyloxy)acetamide
This compoundBenzylamineN-benzyl-2-(benzyloxy)acetamide
This compoundMethyl 3-amino-4-fluorobenzoateMethyl 4-fluoro-3-(2-(benzyloxy)acetamido)benzoate ambeed.com

Peptide Bond Formation and Protected Amino Acid Synthesis

This compound can be utilized in peptide synthesis, primarily for the N-acylation of amino acids or peptide fragments. medchemexpress.com The benzyloxycarbonyl (Z) group, introduced via reagents like benzyl (B1604629) chloroformate, is a common protecting group for amines in peptide synthesis. While this compound itself doesn't directly install the Z-group, it can be used to couple with the N-terminus of an amino acid or peptide, introducing a benzyloxyacetyl moiety.

More significantly, derivatives of 2-(benzyloxy)acetic acid are crucial in forming activated species for peptide coupling. luxembourg-bio.com The acid can be converted to its corresponding acyl chloride, this compound, which then acts as an activated species for amide bond formation. This approach, however, requires careful control to avoid racemization of chiral amino acids. rsc.org The use of coupling reagents in conjunction with the carboxylic acid is often a preferred method in modern peptide synthesis to ensure high yields and stereochemical integrity.

Applications in Heterocyclic Compound Synthesis

β-Lactam Synthesis via [2+2] Ketene-Imine Cycloadditions (Staudinger Reaction)

A significant application of this compound is in the synthesis of β-lactams, which are core structural motifs in many antibiotic drugs. wikipedia.org This is achieved through the Staudinger [2+2] cycloaddition reaction between a ketene (B1206846) and an imine. wikipedia.org In this reaction, this compound serves as a precursor to benzyloxyketene. mdpi.comresearchgate.net

The reaction involves the in situ generation of benzyloxyketene, which then undergoes a cycloaddition with an imine to form the four-membered β-lactam ring. researchgate.netacs.org The stereochemistry of the resulting β-lactam can often be controlled by the substituents on the imine and the reaction conditions. mdpi.comresearchgate.net The benzyloxy group at the C3 position of the β-lactam is a valuable handle for further synthetic transformations.

Generation of Ketenes In Situ from this compound

Benzyloxyketene is a reactive intermediate that is not typically isolated. thieme-connect.de It is generated in situ from this compound through dehydrochlorination using a tertiary amine base, most commonly triethylamine (Et₃N). thieme-connect.deresearchgate.net The reaction is usually performed in an anhydrous aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or benzene (B151609), at temperatures ranging from 0 °C to room temperature. mdpi.comresearchgate.net

Reactions with Imines and Stereochemical Outcomes

The reaction between this compound and imines is a cornerstone for the synthesis of 3-benzyloxy-substituted β-lactams (2-azetidinones). This transformation proceeds via the Staudinger cycloaddition, a [2+2] cycloaddition where a ketene, generated in situ from the acyl chloride and a tertiary amine base like triethylamine, reacts with an imine. mdpi.comresearchgate.net The stereochemical outcome of this reaction—that is, the relative orientation of the substituents on the β-lactam ring (cis or trans)—is highly dependent on several factors, including the structure of the imine and the reaction conditions. researchgate.netnih.gov

For instance, the reaction of an enantiopure imine derived from D-mannitol with this compound in the presence of triethylamine at room temperature results in the exclusive formation of the cis-isomer of the corresponding 4-(1,3-dioxolan-4-yl)azetidin-2-one. mdpi.com Similarly, the reaction with an imine formed from (2R,3R)-2-chloro-3-phenylpent-4-enal and cyclohexylamine (B46788) in benzene yields the cis-β-lactam as the major product. mdpi.comresearchgate.net

Conversely, the stereoselectivity can be influenced by the order of reagent addition and solvent polarity. nih.gov Density functional theory (DFT) calculations suggest that when the ketene is pre-formed before reacting with the imine, the cis product is favored. nih.gov However, if the imine reacts directly with the acyl chloride, an intramolecular SN2 displacement mechanism can lead to the preferential formation of the trans isomer. nih.gov The use of polar solvents has also been shown to favor the formation of trans-β-lactams. nih.gov This tunable stereoselectivity is critical for accessing specific diastereomers required for subsequent synthetic elaborations.

Annulated β-Lactam Derivatives

Monocyclic β-lactams synthesized from this compound are valuable intermediates that can be further elaborated into annulated (fused) β-lactam derivatives. chemicalbook.comfishersci.ca These fused bicyclic and tricyclic systems are of significant interest as they form the core of various antibiotic classes and other biologically active molecules.

A key strategy for creating such fused systems is the Pauson-Khand reaction. acs.orgnih.gov This reaction is a formal [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide, typically catalyzed by a cobalt complex, to form a cyclopentenone. wikipedia.orgorganic-chemistry.org In this context, enyne-containing β-lactams, which are prepared via the Staudinger reaction of the appropriate enyne imines with this compound, serve as precursors. acs.orgnih.gov The subsequent intramolecular Pauson-Khand reaction of these enyne-β-lactams, promoted by heat or additives like trimethylamine (B31210) N-oxide (TMANO), leads to the formation of tricyclic 2-azetidinones where a new five-membered ring is fused to the C3-C4 or C4-N1 bond of the original β-lactam ring. acs.orgnih.gov This approach has been successfully used to generate a variety of fused tricyclic azetidinones with high diastereoselectivity. acs.orgnih.gov

Indole (B1671886) and Oxindole Derivatization

Acylation of Indoles with this compound

The direct acylation of indoles at the C3 position is a fundamental method for synthesizing functionalized indole derivatives. While traditional Friedel-Crafts conditions can be harsh, a general and efficient method involves the use of dialkylaluminum chlorides as Lewis acids. organic-chemistry.org This approach allows for the selective acylation of the indole nucleus at position 3 with a wide range of acyl chlorides, including by inference this compound, under mild conditions in dichloromethane (CH₂Cl₂). organic-chemistry.org A significant advantage of this method is that it is applicable to indoles with various functional groups without the need for prior protection of the indole nitrogen (N-H). organic-chemistry.org Lewis acids like diethylaluminum chloride (Et₂AlCl) and dimethylaluminum chloride (Me₂AlCl) have been found to be highly effective, whereas stronger Lewis acids like aluminum chloride (AlCl₃) can lead to decomposition. organic-chemistry.org

Formation of 3-Benzyloxyacetylindole via Grignard Reactions

An alternative and widely used method for the C3-acylation of indoles involves the use of an indole Grignard reagent. acs.orgingentaconnect.com This method is particularly effective for producing 3-benzyloxyacetylindole. iau.irchemijournal.comresearchgate.net The process begins with the deprotonation of the indole N-H using a Grignard reagent like ethylmagnesium iodide or methylmagnesium bromide to form indolylmagnesium iodide (or bromide). chemijournal.comresearchgate.netsci-hub.se This organometallic intermediate then acts as a nucleophile, reacting with this compound in a solvent such as diethyl ether. iau.irchemijournal.com The reaction mixture is typically refluxed to afford 3-benzyloxyacetylindole in good yield. chemijournal.com This product can be subsequently reduced, for example with Raney Nickel in ethanol, to yield 2-hydroxy-1-(1H-indol-3-yl)ethanone. chemijournal.comresearchgate.net

Synthesis of Substituted 2-Azetidinones

The synthesis of substituted 2-azetidinones (β-lactams) is one of the most prominent applications of this compound. fishersci.ca As previously discussed (Section 4.2.1.2), the Staudinger [2+2] cycloaddition between a ketene derived from this compound and an imine is a powerful and versatile method for constructing the four-membered azetidinone ring. mdpi.comsphinxsai.com The reaction's versatility allows for the incorporation of a wide array of substituents on both the nitrogen atom and the C4 position of the β-lactam ring, depending on the structure of the starting imine. This flexibility is crucial for building libraries of compounds for medicinal chemistry research.

The reaction is generally carried out by adding the acyl chloride to a solution of the imine and a base, such as triethylamine, in a suitable solvent like dioxane or dichloromethane. mdpi.comsphinxsai.com The reaction can be performed at temperatures ranging from -78 °C to reflux, influencing both the reaction rate and, in some cases, the stereoselectivity. mdpi.com

Table 1: Examples of Substituted 2-Azetidinones from this compound

Imine Precursor(s)Base/SolventKey Feature of ProductStereochemical OutcomeReference(s)
(2R,3R)-2-Chloro-3-phenylpent-4-enal + CyclohexylamineTriethylamine / BenzeneOptically active 3-benzyloxy-2-azetidinonecis mdpi.comresearchgate.net
Imine from d-MannitolTriethylamine4-(1,3-dioxolan-4-yl)azetidin-2-onecis mdpi.com
(S)-N-(2-chloropropylidene)aminesTriethylamineChiral 2-azetidinonesNot specified
p-Anisidine + Aromatic AldehydesTriethylamine / DioxanN-(p-methoxyphenyl)-substituted 2-azetidinonesNot specified sphinxsai.com

Pyrazolidine (B1218672) Synthesis

Pyrazolidine is a saturated five-membered heterocycle containing two adjacent nitrogen atoms. Its synthesis typically involves reactions of hydrazine (B178648) or its derivatives with 1,3-dihalopropanes or the reduction of pyrazolines. researchgate.net For instance, a common route involves the cyclization of di-tert-butyl hydrazodiformate with 1,3-dibromopropane. researchgate.net While acyl chlorides are used in the functionalization of the pyrazolidine ring, for example, in cyanoacetylation steps, a direct role for this compound in the primary construction of the pyrazolidine ring itself is not prominently documented in the surveyed chemical literature. The synthesis of pyrazolidine derivatives generally relies on precursors that can provide the three-carbon backbone and reagents like hydrazine to form the N-N bond.

Natural Product Synthesis and Complex Molecular Architectures

The utility of this compound extends to the stereocontrolled synthesis of complex molecules, where the benzyloxy group can serve as a protecting group or as an integral part of the final molecular architecture.

Intermediate in Fluoroquinolone Antibiotic Precursor Synthesis

Fluoroquinolones are a class of broad-spectrum synthetic antibiotics that function by interfering with bacterial DNA replication. mcmaster.cawikipedia.org The development of new analogues with improved potency, particularly against multidrug-resistant (MDR) organisms, is an ongoing area of research.

This compound plays a role in the synthesis of key precursors for advanced fluoroquinolone antibiotics. Specifically, it has been used in the preparation of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. This nitrile is a crucial intermediate for the synthesis of PF-00951966, a fluoroquinolone antibiotic designed to combat pathogens responsible for community-acquired respiratory tract infections. beilstein-journals.org The synthesis of this complex pyrrolidine (B122466) fragment relies on a multi-step pathway where benzyloxy-containing reagents are used to construct the required stereocenters and functional groups. beilstein-journals.org

Application Key Intermediate Target Antibiotic Class Reference
Precursor Synthesis(S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrileFluoroquinolone (PF-00951966) beilstein-journals.org

Synthesis of Non-Racemic Helicenes

Helicenes are polycyclic aromatic compounds with a characteristic helical, screw-like shape, which makes them inherently chiral. ekb.egresearchgate.net The synthesis of enantiomerically pure, or non-racemic, helicenes is of significant interest for applications in materials science and asymmetric catalysis.

While direct, detailed mechanisms involving this compound in helicene synthesis are not extensively documented in readily available literature, the benzyloxy group is a common feature in precursors for azahelicenes. For instance, substituted 4,15-diaza researchgate.nethelicenes have been prepared from precursors containing benzyloxy groups, which are subsequently removed to yield the final helical structure. mdpi.com The use of benzyloxyacetyl chloride in the Staudinger cycloaddition to form β-lactams is a well-established method, and these lactams can serve as synthons for more complex chiral architectures. encyclopedia.pub This suggests its potential as a building block in the multi-step synthesis of functionalized, non-racemic helicenes, where the benzyloxyacetyl moiety can be incorporated into a precursor that is later elaborated into the final helical system. mdpi.comencyclopedia.pubrsc.org

Contributions to Carbapenem (B1253116) Antibiotic Scaffolds

Carbapenems are a class of β-lactam antibiotics with a very broad spectrum of activity. Their synthesis often involves the construction of a bicyclic system where the β-lactam ring is fused to a five-membered ring. researchgate.net The Staudinger cycloaddition, a [2+2] reaction between a ketene and an imine, is a cornerstone reaction for creating the β-lactam (2-azetidinone) core. encyclopedia.pubmdpi.com

This compound is frequently used as a ketene precursor in these syntheses. researchgate.netresearchgate.net In the presence of a tertiary amine like triethylamine, it eliminates hydrogen chloride to form benzyloxyketene in situ. This highly reactive intermediate is then trapped by an imine to produce a 3-benzyloxy-2-azetidinone. researchgate.netmdpi.com These monocyclic β-lactams are crucial synthons that can be further elaborated to construct the fused-ring system characteristic of carbapenem antibiotics. researchgate.netresearchgate.net Additionally, intermediates such as 1-Benzyloxy-4-(2-carboxyethyl)azetidin-2-one have been specifically cited as precursors in the synthesis of carbapenem antibiotics. ugent.be

Reaction Reagent Intermediate Application Reference
Staudinger CycloadditionThis compoundBenzyloxyketeneSynthesis of 3-benzyloxy-2-azetidinones researchgate.netmdpi.com
Intermediate SynthesisThis compound1-Benzyloxy-4-(2-carboxyethyl)azetidin-2-oneCarbapenem Scaffolds ugent.be

Biomedical and Pharmaceutical Research Intermediates

Beyond specific antibiotic classes, this compound is a versatile tool for creating a wide array of intermediates used in drug discovery and biomedical research.

Design and Synthesis of Bioactive Compounds

The 2-azetidinone (β-lactam) ring is a privileged scaffold in medicinal chemistry, most famous for its presence in penicillin and cephalosporin (B10832234) antibiotics. wisdomlib.orgglobalresearchonline.net However, its utility is not limited to antibacterial agents; derivatives of 2-azetidinone exhibit a vast range of biological activities, including antifungal, anti-inflammatory, anticonvulsant, and antitumor effects. wisdomlib.orgglobalresearchonline.net

This compound is a key reagent for accessing these structures through the Staudinger [2+2] cycloaddition with various imines. encyclopedia.pubmdpi.comhealthinformaticsjournal.com This reaction allows for the stereoselective formation of 3-benzyloxy-substituted monocyclic β-lactams. researchgate.netmdpi.com These compounds are not only bioactive in their own right but also serve as versatile intermediates for further chemical modification, enabling the synthesis of diverse libraries of compounds for pharmacological screening. medipol.edu.trjgtps.com For example, this methodology has been applied to create hybrid molecules where the β-lactam ring is linked to other bioactive heterocycles like 1,3,4-thiadiazole (B1197879) and imidazole, with the goal of producing new drug candidates with synergistic activities. mdpi.com

Development of Anti-Tubercular Scaffolds

Tuberculosis remains a major global health threat, and the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of novel therapeutics. mdpi.comnih.gov The benzyloxy moiety has been identified as a key structural feature in several classes of compounds with promising anti-tubercular activity.

Synthetic routes to these scaffolds often employ benzyloxy-containing building blocks. For example, a series of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide (B126) derivatives were synthesized and showed promising in vitro activity against Mycobacterium tuberculosis. nih.govresearchgate.net The synthesis of these molecules involves a Staudinger cycloaddition between a Schiff base and chloroacetyl chloride, highlighting a direct application pathway for acyl chlorides in creating anti-tubercular azetidinone scaffolds. nih.gov Other anti-tubercular scaffolds incorporating the benzyloxy group include:

Thiazole derivatives: 2-Benzyloxy-5-(2-{N'-[3-(substituted-phenyl)-1-phenyl-1H-pyrazol-4-ylmethylene]-hydrazino}-thiazol-4-yl)-benzoic acid methyl esters have been synthesized and screened for activity. ijcce.ac.ir

Imidazo[2,1-b] mdpi.comnih.govoxazines: Analogues of the clinical candidate PA-824, such as (6S, 7R)-7-Methyl-2-nitro-6-(4-trifluoromethoxy-benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b] mdpi.comnih.govoxazine, feature a substituted benzyloxy side chain and show potent activity. nih.gov

Aminoquinolines: A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized, with some compounds exhibiting minimal inhibitory concentrations (MICs) comparable to the first-line drug isoniazid. mdpi.com

These examples underscore the importance of the benzyloxy group in the design of new anti-tubercular agents, with this compound and related precursors serving as critical starting materials.

Role in Radiosyntheses Precursor Development

This compound serves as a critical reagent in the development of precursors for various radiolabeled compounds used in Positron Emission Tomography (PET) imaging. Its acylating capability, combined with the protective nature of the benzyloxy group, facilitates the construction of complex molecular frameworks that are later subjected to radiolabeling.

Synthesis of Sialic Acid-Derived Tracer Precursors

Table 1: Synthesis of Sialic Acid-Derived Tracer Precursor

Reactant 1 Reactant 2 Reagents Solvent Conditions Product Yield Reference

Development of Precursors for [11C]Papaverine

This compound is also a key building block in the synthesis of precursors for the PET tracer [11C]papaverine, which is used for imaging phosphodiesterase 10A (PDE10A). The synthesis of the precursor, 4-desmethylpapaverine, involves the initial conversion of 2-(4-(benzyloxy)-3-methoxyphenyl)acetic acid to its corresponding acyl chloride, 2-(4-(benzyloxy)-3-methoxyphenyl)acetyl chloride, using thionyl chloride. This activated acyl chloride is then reacted with 2-amino-1-(3,4-dimethoxyphenyl)ethanol (B1227008) hydrochloride to form an amide intermediate, 2-(4-(benzyloxy)-3-methoxyphenyl)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)acetamide, in a 72% yield nih.gov. This amide is subsequently cyclized to produce the direct precursor for radiolabeling nih.gov.

Table 2: Synthesis of [11C]Papaverine Precursor Intermediate

Reactant 1 Reactant 2 Solvent Conditions Product Yield Reference

Precursors for [18F]Fluoro-L-tyrosine (2-[18F]Ftyr)

The synthesis of precursors for amino acid-based PET tracers, such as 2-[18F]fluoro-L-tyrosine (2-[18F]Ftyr), has also utilized this compound derivatives. Specifically, the synthesis of the precursor for 2-[18F]Ftyr required the preparation of 2-(benzyloxy)-5-bromo-4-fluorobenzaldehyde. This aldehyde is a crucial intermediate that is further elaborated into the final precursor molecule, (2S,5S)-tert-Butyl 5-(4-(benzyloxy)-2-fluoro-5-formylbenzyl)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate, which is then used for the radiosynthesis of 2-[18F]Ftyr . The benzyloxy group in this precursor serves to protect the hydroxyl functionality during the multi-step synthesis.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Triethylamine
Dichloromethane
2-(4-(Benzyloxy)-3-methoxyphenyl)acetic acid
Thionyl chloride
2-(4-(Benzyloxy)-3-methoxyphenyl)acetyl chloride
2-Amino-1-(3,4-dimethoxyphenyl)ethanol hydrochloride
Chloroform
Sodium hydroxide (B78521)
2-(4-(Benzyloxy)-3-methoxyphenyl)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)acetamide
2-(Benzyloxy)-5-bromo-4-fluorobenzaldehyde
(2S,5S)-tert-Butyl 5-(4-(benzyloxy)-2-fluoro-5-formylbenzyl)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate

Stereochemical Control and Asymmetric Synthesis Leveraging 2 Benzyloxy Acetyl Chloride

Enantioselective and Diastereoselective Transformations

2-(Benzyloxy)acetyl chloride is a key reagent in transformations where controlling stereochemistry is paramount. It is frequently used to react with chiral substrates, leading to the formation of diastereomeric products where one isomer is heavily favored.

In another advanced application, this compound serves as a precursor to an activated ester equivalent for use in enantioselective aldol (B89426) reactions. nih.gov The synthesis involves treating 2-ethylpyrrole (B73703) with n-butyllithium and then reacting the resulting anion with this compound to produce N-(benzyloxyacetyl)-2-ethylpyrrole. nih.gov This N-acylpyrrole, after debenzylation, participates in a dinuclear zinc-Prophenol-catalyzed aldol reaction. nih.gov This protocol successfully generates unprotected syn-1,2-diols with good yields, high diastereoselectivity, and excellent enantioselectivity, even with challenging α-branched alkyl aldehydes. nih.gov The N-acylpyrrole products are versatile intermediates, showcasing how this compound can be incorporated into sophisticated catalytic asymmetric methodologies. nih.gov

The kinetic resolution of alcohols also highlights the utility of related derivatizing agents. For instance, the silylation-based kinetic resolution of trans-2-arylcyclohexanols can be achieved with high selectivity using a triaryl silyl (B83357) chloride and an isothiourea catalyst. nih.gov This demonstrates a broader principle of using acylating or silylating agents to selectively react with one enantiomer in a racemic mixture, a strategy where this compound and its derivatives can be applied.

Table 1: Examples of Diastereoselective and Enantioselective Transformations
Reaction TypeChiral ComponentRole of this compoundKey Stereochemical OutcomeReference
Staudinger CycloadditionChiral imine from (2R,3R)-2-chloro-3-phenylpent-4-enalForms benzyloxyketene for [2+2] cycloadditionFormation of cis-β-lactam with high diastereoselectivity (dr 5.5:1.5:1) mdpi.com
Aldol ReactionDinuclear zinc-Prophenol catalystPrecursor to N-(benzyloxyacetyl)-2-ethylpyrrole (an activated ester equivalent)Generates syn 1,2-diols with high enantioselectivity nih.gov

Role in Asymmetric β-Lactam Synthesis

The Staudinger [2+2] cycloaddition of a ketene (B1206846) with an imine is one of the most powerful methods for synthesizing the β-lactam ring, the core structure of penicillin and cephalosporin (B10832234) antibiotics. This compound is an exceptionally useful precursor for generating the required benzyloxyketene in situ through the action of a tertiary amine base like triethylamine (B128534). The resulting benzyloxy-substituted β-lactams are valuable intermediates for a wide range of antibiotics and other pharmacologically active compounds.

The stereochemical outcome of the Staudinger reaction is highly dependent on the substituents of both the imine and the ketene. When the ketene derived from this compound reacts with imines derived from β-tetralone, the reaction proceeds with complete cis-stereoselectivity. mdpi.com This high degree of control is crucial for synthesizing specific isomers of biologically active molecules. Similarly, the reaction of benzyloxyketene with N-(chrysen-6-yl)imines can yield trans-azetidinones with high stereoselectivity. mdpi.com

Furthermore, this compound is instrumental in asymmetric syntheses starting from chiral imines. For example, chiral imines prepared from (R)-glyceraldehyde acetonide react with benzyloxyketene to afford optically active β-lactams in high yield and with high diastereomeric excess. nih.gov This approach leverages a chiral pool starting material to induce asymmetry in the final product. In another example, a chiral Schiff base derived from D-phenylalanine ethyl ester underwent an asymmetric Staudinger reaction to give a monocyclic β-lactam as a single stereoisomer. nih.gov These examples underscore the pivotal role of this compound in translating chirality from a starting material to a complex product with high fidelity.

The synthesis of fused tricyclic β-lactam systems also relies on this reagent. The initial and key step is often a Staudinger reaction between an appropriate imine and benzyloxyacetyl chloride to form a monocyclic β-lactam, which is then elaborated into a more complex structure, such as through a subsequent Pauson-Khand reaction. researchgate.netacs.org

Table 2: Stereoselectivity in β-Lactam Synthesis using this compound
Imine SubstrateReaction ConditionsMajor StereoisomerDiastereomeric Excess (de) / StereochemistryReference
Imines from β-tetraloneCH₂Cl₂, Et₃N, 0 °C to rtcis-β-lactamComplete cis-stereoselectivity mdpi.com
Imines from (R)-glyceraldehyde acetonideCH₂Cl₂, Et₃NOptically active β-lactamHigh de nih.gov
Imine from (2R,3R)-2-chloro-3-phenylpent-4-enal and cyclohexylamine (B46788)Benzene (B151609), Et₃Ncis-β-lactamMajor diastereomer (dr 5.5:1.5:1) mdpi.com
Enyne iminesStandard Staudinger conditionscis-2-azetidinonesSingle diastereomers acs.org

Influence on Glycosylation Strategies Utilizing Benzyloxy-Derived Protecting Groups

In carbohydrate chemistry, controlling the stereochemistry of the glycosidic bond is a central challenge. Protecting groups on the sugar donor not only mask reactive hydroxyls but also profoundly influence the stereochemical outcome of the glycosylation reaction. universiteitleiden.nl While this compound itself is not typically used as a protecting group on sugars, the closely related benzyloxycarbonyl (Cbz or Z) group is a powerful tool for achieving 1,2-trans stereoselectivity. rsc.orgsemanticscholar.org

When a benzyloxycarbonyl group is placed at the C-2 position of a glycosyl donor, it can act as a "participating group." During the activation of the anomeric leaving group, the carbonyl oxygen of the C-2 Cbz group attacks the incipient anomeric cation from the backside. semanticscholar.org This process, known as anchimeric assistance, results in the formation of a rigid, bicyclic dioxolanium-like intermediate. rsc.orgsemanticscholar.org The formation of this intermediate locks the conformation of the sugar ring and effectively shields one face of the anomeric carbon.

Consequently, the incoming glycosyl acceptor (a nucleophile) can only attack from the opposite face, leading exclusively to the formation of a 1,2-trans glycosidic linkage (e.g., a β-glucoside from a glucose donor). rsc.orgsemanticscholar.org This strategy provides excellent stereocontrol and avoids the formation of the undesired 1,2-cis product. The benzyloxycarbonyl group is particularly advantageous because it can be removed under mild catalytic hydrogenation conditions, which are compatible with many other sensitive functional groups, such as esters, that might be present in the molecule. rsc.org This orthogonality makes benzyloxy-derived protecting groups highly valuable in the synthesis of complex glycoconjugates and glycosylated natural products. semanticscholar.org

Origins of Stereocontrol in Cycloaddition Processes

The stereochemical outcome of cycloaddition reactions involving this compound is governed by the intricate interplay of steric and electronic effects in the transition state. The bulky benzyloxy group is a primary determinant of the facial selectivity of the reaction.

In the context of the Staudinger reaction for β-lactam synthesis, the stereocontrol between forming cis or trans products is often explained by the geometry of the ketene and the imine as they approach each other. mdpi.comnih.gov The reaction is believed to proceed through a zwitterionic intermediate, and the subsequent conrotatory ring closure determines the final stereochemistry. The substituents on both components dictate the most stable approach and the conformation of this intermediate, thereby controlling the product's configuration. nih.gov

For [2+2] cycloadditions between ketenes and chiral aldehydes, computational studies suggest that the reaction proceeds through a highly asynchronous transition state. acs.org In this model, the formation of the new oxygen-carbon bond is significantly more advanced than the formation of the carbon-carbon bond. acs.org This asynchronous nature, combined with the steric demands of the benzyloxy group on the ketene and the existing stereocenter on the aldehyde, dictates the facial bias of the approach, leading to high diastereoselectivity. This mechanism provides a pericyclic alternative to the aldol reaction for accessing chiral β-lactones. acs.org

In more complex intramolecular cycloadditions, such as those used to construct polycyclic alkaloid frameworks, the origins of stereocontrol are often more apparent. For example, in a dipolar cycloaddition used in the synthesis of the kopsifoline framework, an indole (B1671886) moiety adds to a dipole. The reaction is doubly diastereoselective because the indole can only approach the dipole from the side of a 2-(benzyloxy)ethyl group, as the other face is blocked by a more sterically demanding piperidone ring. nih.gov This results in the formation of a single diastereomer, where the stereochemistry is dictated entirely by the steric environment of the existing chiral scaffold. nih.gov

Computational and Theoretical Investigations of 2 Benzyloxy Acetyl Chloride Reactivity

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to study reaction pathways and transition states, providing a deeper understanding of reaction mechanisms. nih.govfu-berlin.de

For acyl chlorides, such as 2-(benzyloxy)acetyl chloride, a key area of investigation is the mechanism of nucleophilic acyl substitution. Theoretical studies, often employing DFT calculations, help to distinguish between a concerted SN2-like mechanism and a stepwise addition-elimination pathway involving a tetrahedral intermediate. researchgate.net For instance, DFT calculations at the B3LYP/6-31+G(d,p) level for the reaction of acetyl chloride with chloride ions have shown that the reaction proceeds via a π-attack on the C=O bond without forming a discernible tetrahedral intermediate. researchgate.net While a tetrahedral intermediate can exist in some cases, such as the addition of a fluoride (B91410) ion to (Cl)₂C=O, halide exchange reactions often favor a concerted pathway. researchgate.net

In the context of this compound, the benzyloxy group introduces additional complexity. Its electronic and steric effects can influence the stability of potential intermediates and transition states. The benzyloxy group can act as an electron-donating group, which could affect the electrophilicity of the carbonyl carbon. DFT studies can quantify these effects by calculating the energies of reactants, products, transition states, and intermediates. rsc.org For example, in a study on the ring-opening reaction of orthoesters, DFT calculations at the B3LYP/6-31G** level were used to investigate how substituents, including benzyloxy groups, influence reaction selectivity by altering the energies of transition states. rsc.org

DFT calculations are also crucial in understanding the stereoselectivity of reactions involving this compound. For example, in the Staudinger cycloaddition reaction between ketenes (generated from acyl chlorides like this compound) and imines to form β-lactams, the observed stereochemistry can be rationalized by analyzing the transition state energies calculated by DFT. mdpi.com These calculations can help explain why different reaction conditions, such as temperature, can lead to different stereoisomers. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgajchem-a.comunesp.br The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ajchem-a.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally indicates high chemical reactivity, low kinetic stability, and that the molecule is "soft," meaning it is more polarizable and reactive. researchgate.netnih.gov Conversely, a large HOMO-LUMO gap suggests high stability and low reactivity, characterizing the molecule as "hard". nih.gov

For this compound, the HOMO is expected to be located primarily on the benzyloxy group and the oxygen atom of the carbonyl group, which are the most electron-rich parts of the molecule. The LUMO, on the other hand, is anticipated to be centered on the electrophilic carbonyl carbon and the C-Cl bond, indicating the sites susceptible to nucleophilic attack. science.gov The distribution of these orbitals provides a clear picture of where the molecule is most likely to react. science.gov

Computational methods, particularly DFT, are used to calculate the energies and visualize the spatial distribution of the HOMO and LUMO. nih.govscience.gov This analysis helps in understanding the molecule's electronic properties and predicting its behavior in various reactions. For example, in a nucleophilic attack on this compound, the interaction will occur between the HOMO of the nucleophile and the LUMO of the acyl chloride. The shape and energy of the LUMO will, therefore, dictate the regioselectivity and reactivity of the reaction.

The HOMO-LUMO gap can also be correlated with other molecular properties, such as electronic spectra. The energy of the gap often corresponds to the energy of the lowest electronic transition, which can be observed using UV-Vis spectroscopy. nih.gov

ParameterSignificance
EHOMO (Energy of HOMO)Represents the electron-donating ability of the molecule. Higher energy indicates a better electron donor. researchgate.net
ELUMO (Energy of LUMO)Represents the electron-accepting ability of the molecule. Lower energy indicates a better electron acceptor. researchgate.net
ΔE (HOMO-LUMO Gap)Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.demdpi.com The MEP map displays the electrostatic potential on the surface of the molecule, using a color-coded scheme to indicate different charge regions. uni-muenchen.de

Typically, red colors signify regions of negative electrostatic potential, which are rich in electrons and are, therefore, susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on heteroatoms. uni-muenchen.demdpi.com Blue colors indicate regions of positive electrostatic potential, which are electron-deficient and thus prone to nucleophilic attack. uni-muenchen.de Green and yellow colors represent areas of neutral or intermediate potential.

For this compound, an MEP analysis would reveal several key features:

A strong positive potential (blue region) would be located around the carbonyl carbon, confirming its high electrophilicity and its role as the primary site for nucleophilic attack. This is a characteristic feature of acyl chlorides. fu-berlin.de

Negative potentials (red regions) would be concentrated on the oxygen atoms of the carbonyl and benzyloxy groups, indicating their nucleophilic character and ability to participate in hydrogen bonding or coordinate with electrophiles. mdpi.com

The phenyl ring of the benzyloxy group would show a region of negative potential above and below the plane of the ring, characteristic of π-electron systems.

Color on MEP MapElectrostatic PotentialInterpretation for this compound
RedNegativeElectron-rich regions, likely on the carbonyl and ether oxygens. Prone to electrophilic attack. uni-muenchen.demdpi.com
BluePositiveElectron-deficient region, expected around the carbonyl carbon. The primary site for nucleophilic attack. uni-muenchen.de
Green/YellowNear Zero/IntermediateRegions of neutral potential, likely on the hydrocarbon portions of the molecule.

Natural Bond Orbital (NBO) Analysis of Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of bonding and electronic structure in terms of localized Lewis-like structures (bonds, lone pairs, core orbitals). uni-muenchen.defaccts.de It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized orbitals that are easier to interpret from a chemical perspective. uni-muenchen.de

A key aspect of NBO analysis is the study of "delocalization" or "hyperconjugation," which refers to the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.degrafiati.com These interactions lead to a stabilization of the molecule and are quantified by the second-order perturbation theory energy, E(2). researchgate.netuni-muenchen.de A larger E(2) value indicates a stronger interaction and greater stabilization. rsc.org

In the case of this compound, NBO analysis can provide valuable insights into:

Intramolecular Charge Transfer (ICT): The analysis can reveal charge delocalization from the electron-donating benzyloxy group to the electron-withdrawing acetyl chloride moiety. This would be evidenced by significant E(2) values for interactions between the lone pairs on the ether oxygen and the antibonding orbitals (π*) of the carbonyl group. researchgate.netrsc.org

Hyperconjugative Stability: NBO analysis can quantify the stabilizing interactions between the lone pairs on the chlorine and oxygen atoms and the adjacent σ* and π* antibonding orbitals. For example, the interaction between the lone pair of the carbonyl oxygen and the σ*(C-Cl) antibonding orbital would contribute to the stability of the molecule.

Bonding Character: The analysis provides information on the hybridization and polarization of the bonds. For example, it can describe the polar σ(C-O) and σ(C-Cl) bonds, showing the percentage of the bond localized on each atom. uni-muenchen.de

NBO Interaction (Donor -> Acceptor)Type of InteractionSignificance in this compound
LP(O) -> π(C=O)HyperconjugationDelocalization of lone pair electrons from the ether oxygen to the carbonyl group, influencing reactivity. researchgate.net
LP(Cl) -> σ(C-O)HyperconjugationStabilization of the molecule through electron delocalization. researchgate.net
π(C=C)ring -> σ*(C-O)HyperconjugationInteraction between the phenyl ring and the rest of the molecule, contributing to stability.

Strategic Integration of the Benzyloxyacetyl Moiety in Protecting Group Chemistry

Utilization as an Acyl Protecting Group for Hydroxyl and Amino Functionalities

2-(Benzyloxy)acetyl chloride is a potent acylating agent used to introduce the benzyloxyacetyl protecting group onto nucleophilic hydroxyl and amino groups. cymitquimica.com The reaction, a nucleophilic acyl substitution, typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct. This conversion transforms the reactive alcohol or amine into a more stable ester or amide, respectively, masking its reactivity during subsequent synthetic steps. cymitquimica.comontosight.ai

The benzyloxyacetyl group is valued for its stability. Acyl protecting groups, in general, are known to be stable under acidic and oxidative conditions. tcichemicals.com The presence of the benzyl (B1604629) ether within the benzyloxyacetyl structure provides a reliable method for deprotection via hydrogenolysis, a key feature discussed in later sections.

The protection of alcohols and amines is a fundamental strategy in organic synthesis, preventing unwanted side reactions. nih.govwikipedia.org For instance, in peptide synthesis, the amino group of one amino acid must be protected to ensure it does not react with itself while its carboxyl group is coupled with the amino group of another. ontosight.ai Similarly, in carbohydrate chemistry, selective protection of hydroxyl groups is essential to control the stereochemical outcome of glycosylation reactions. rsc.orgwiley-vch.deacademie-sciences.fr

The reaction of this compound with a representative alcohol and amine is depicted below:

Protection of an Alcohol: R-OH + C₆H₅CH₂OCH₂COCl → R-O-C(=O)CH₂OCH₂C₆H₅ + HCl

Protection of an Amine: R-NH₂ + C₆H₅CH₂OCH₂COCl → R-NH-C(=O)CH₂OCH₂C₆H₅ + HCl

Detailed research has demonstrated the application of this compound in the synthesis of various complex molecules. It has been used as a reagent to construct substituted 2-azetidinones, which are precursors to β-lactam antibiotics. chemicalbook.com

Table 1: Examples of Benzyloxyacetylation of Functional Groups
Substrate TypeGeneral ReactionKey Application AreaReference
AlcoholsForms benzyloxyacetic esters, protecting the hydroxyl group during multi-step synthesis.General organic synthesis, carbohydrate chemistry. ontosight.ainih.gov
AminesForms N-substituted benzyloxyacetamides, crucial for protecting amines.Peptide synthesis, pharmaceutical chemistry. ontosight.aislideshare.net
Imines (via Staudinger reaction)Used to synthesize β-lactams from imines.Antibiotic synthesis.

Orthogonal Protecting Group Strategies in Multistep Syntheses

Orthogonal protection is a cornerstone of modern organic synthesis, allowing for the selective removal of one protecting group in a molecule containing multiple, different protecting groups. wikipedia.orglibretexts.org This strategy is critical for the synthesis of complex molecules like oligosaccharides, peptides, and natural products, where different functional groups must be unmasked at specific stages. wikipedia.orgbham.ac.uk An orthogonal set of protecting groups is defined by the unique conditions required for the cleavage of each group, ensuring that deprotecting one does not affect the others. numberanalytics.com

The benzyloxyacetyl group is an excellent component of orthogonal protection schemes due to its unique cleavage condition: catalytic hydrogenolysis. wikipedia.org It is stable to the acidic and basic conditions often used to remove other common protecting groups. tcichemicals.comtotal-synthesis.com

For example, a synthetic strategy might employ:

A tert-butoxycarbonyl (Boc) group, which is removed with acid (e.g., trifluoroacetic acid).

A 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed with a base (e.g., piperidine). highfine.com

A tert-butyldimethylsilyl (TBDMS) ether, which is removed with a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride). wikipedia.org

A benzyloxyacetyl (BnOAc) group, which is removed by palladium-catalyzed hydrogenation. commonorganicchemistry.comtcichemicals.com

In a molecule containing all these groups, the chemist can choose which functional group to reveal by simply applying the specific deprotection reagent. The 2-(azidomethyl)benzoyl (AZMB) group, which is also cleaved by reduction, has been used as an orthogonal participating group in oligosaccharide synthesis, highlighting the utility of such reduction-labile groups. academie-sciences.frresearchgate.net

Table 2: Orthogonality of Benzyloxyacetyl (BnOAc) with Common Protecting Groups
Protecting GroupAbbreviationTypical Cleavage ConditionsOrthogonal to BnOAc?
BenzyloxyacetylBnOAcH₂, Pd/C (Hydrogenolysis)N/A
tert-ButoxycarbonylBocStrong Acid (e.g., TFA, HCl)Yes tcichemicals.comfishersci.co.uk
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)Yes tcichemicals.comhighfine.com
AcetylAcBase (e.g., NaOMe, K₂CO₃) or AcidYes tcichemicals.comwikipedia.org
tert-ButyldimethylsilylTBDMSFluoride ion (e.g., TBAF) or AcidYes wikipedia.org
AllyloxycarbonylAllocPd(0) catalyst (e.g., Pd(PPh₃)₄)No (Conditions can overlap) tcichemicals.comorganic-chemistry.org

Cleavage Methods for Benzyloxy-Derived Protecting Groups (e.g., Palladium-Catalyzed Hydrogenation)

The primary and most reliable method for cleaving the benzyloxyacetyl group is catalytic hydrogenolysis. commonorganicchemistry.com This reaction removes the entire benzyl portion of the group, liberating the original hydroxyl or amino function and producing toluene (B28343) and carbon dioxide as byproducts following the instability of the resulting carbamic or carbonic acid. The reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on an activated carbon support (Pd/C). tcichemicals.comfishersci.co.uk

The general deprotection reaction is as follows: R-X-C(=O)CH₂OCH₂C₆H₅ + H₂ --(Pd/C)--> R-XH + CH₃C₆H₅ + [HOOC-CH₂OH] (unstable) (where X = O or NH)

The mechanism for the cleavage of the benzyl ether component involves the oxidative addition of the C-O bond to the palladium(0) surface, followed by hydrogenolysis to release the deprotected group and toluene, regenerating the Pd(0) catalyst. jk-sci.com

Several sources of hydrogen can be used:

Hydrogen Gas (H₂): This is the most common method, often requiring pressures from atmospheric to around 50 psi in a specialized apparatus like a Parr shaker. fishersci.co.uk

Transfer Hydrogenation: For situations where handling H₂ gas is difficult or when specific selectivity is needed, a hydrogen donor can be used in a process called catalytic transfer hydrogenation. Common donors include ammonium (B1175870) formate (B1220265) (HCOONH₄), cyclohexene, 1,4-cyclohexadiene, and triethylsilane in the presence of the palladium catalyst. organic-chemistry.orgorganic-chemistry.orgnih.gov

The choice of solvent can be critical, with alcohols like methanol (B129727) or ethanol (B145695) being common. commonorganicchemistry.com In some cases, catalyst inhibitors like pyridine (B92270) or ammonia (B1221849) have been used to increase selectivity, preventing the debenzylation while allowing for the reduction of other functional groups like alkenes or azides. organic-chemistry.orgscirp.org For particularly resistant benzyl groups, a more active catalyst, such as palladium hydroxide (B78521) on carbon (Pearlman's catalyst) or a mixture of Pd/C and Pd(OH)₂, may be required. researchgate.net

Table 3: Common Conditions for Palladium-Catalyzed Hydrogenolysis of Benzyl Groups
CatalystHydrogen SourceTypical SolventNotesReference
10% Pd/CH₂ (gas)Ethanol, Methanol, Ethyl Acetate (B1210297)Standard, widely used method. commonorganicchemistry.comfishersci.co.uk
Pd(OH)₂/C (Pearlman's catalyst)H₂ (gas)Ethanol, Ethyl AcetateMore active catalyst, used for difficult cleavages. researchgate.net
Pd/CAmmonium Formate (HCOONH₄)MethanolCommon transfer hydrogenation method. researchgate.net
Pd/CTriethylsilane (Et₃SiH)VariousMild transfer hydrogenation, generates H₂ in situ. organic-chemistry.orgnih.gov
Pd/C1,4-CyclohexadieneEthanolHydrogen transfer source used to limit available hydrogen. organic-chemistry.org

Q & A

Q. What are the standard synthetic routes for preparing 2-(Benzyloxy)acetyl chloride?

The compound is typically synthesized by reacting 2-(Benzyloxy)acetic acid with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is performed under anhydrous conditions, often with catalytic dimethylformamide (DMF), followed by reflux and purification via distillation. This method aligns with analogous acyl chloride syntheses, such as benzoyl chloride preparation .

Example Protocol :

  • Dissolve 2-(Benzyloxy)acetic acid (1.0 mmol) in dry dichloromethane.
  • Add SOCl₂ (1.2 mmol) dropwise under nitrogen.
  • Reflux for 3–4 hours, then evaporate excess SOCl₂ under reduced pressure.
  • Purify via vacuum distillation (boiling point: ~120–130°C at 15 mmHg).

Q. How is this compound characterized for purity and structural confirmation?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the benzyloxy group (δ ~4.5–5.1 ppm for OCH₂Ph) and acyl chloride functionality (δ ~170–175 ppm in ¹³C NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ expected for C₉H₉ClO₂: 184.03 g/mol) .
  • Gas Chromatography (GC) : Purity assessment (>98%) using non-polar columns .

Table 1 : Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₉ClO₂
Molecular Weight184.62 g/mol
CAS Number19810-31-2
Typical Purity≥98% (GC&T)

Q. What safety precautions are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats.
  • Ventilation : Use a fume hood to avoid inhalation of vapors.
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with water .
  • Storage : Keep in a dry, inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for acylation using this compound?

  • Solvent Choice : Use anhydrous solvents (e.g., DCM, THF) to minimize hydrolysis.
  • Temperature : Maintain 0–25°C for slow additions to control exothermic reactions.
  • Base Selection : Employ organic bases (e.g., DIPEA, triethylamine) to neutralize HCl, improving amide/ester yields. For example, DIPEA (1.5 eq.) was used in amide coupling with 4-(benzyloxy)aniline .

Q. What strategies mitigate hydrolysis or side reactions during synthesis?

  • Moisture Control : Use molecular sieves or drying tubes in reaction setups.
  • In Situ Generation : Prepare the acyl chloride immediately before use to avoid degradation.
  • Alternative Reagents : Consider using Schlenk techniques or flow chemistry for moisture-sensitive steps .

Q. How does the benzyloxy group influence reactivity in acylation reactions?

The benzyloxy moiety acts as an electron-donating group, increasing the electrophilicity of the acyl chloride. This enhances reactivity toward nucleophiles (e.g., amines, alcohols) but may also promote side reactions with sterically hindered substrates. Comparative studies with analogous compounds (e.g., benzoyl chloride) suggest tailored stoichiometry and reaction times are critical .

Q. What analytical methods resolve contradictions in reaction outcomes (e.g., low yields)?

  • LC-MS/MS : Identify byproducts (e.g., hydrolyzed acid or dimerization products).
  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR spectroscopy to optimize time/temperature profiles.
  • Computational Modeling : Predict reactivity using DFT calculations to assess steric/electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.